2-Bromo-5-(methoxymethyl)-3-methylpyridine
Description
Significance of Halogenated and Substituted Pyridines in Organic Synthesis
Halogenated heterocycles, including substituted pyridines, are crucial building blocks in synthetic organic chemistry. sigmaaldrich.comnih.gov The carbon-halogen bond is a key functional group that serves as a versatile platform for forming new chemical bonds. nih.gov Halogenated pyridines are frequently used as intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. nih.govnih.gov
The presence of a halogen atom, such as bromine, on the pyridine (B92270) ring provides a reactive site for various chemical transformations. One of the most powerful applications is in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. illinois.edu In these reactions, the bromo-substituent can be replaced by a wide range of other functional groups, allowing for the construction of complex molecular architectures. nih.govmdpi.com The reactivity of the C-Br bond makes aryl bromides common starting materials for these palladium-catalyzed reactions. illinois.edu This strategic use of halogenation allows chemists to selectively introduce new groups and build up molecular complexity in a controlled manner. nih.govnih.gov
Overview of Methodological Approaches in Heterocyclic Chemistry
The field of heterocyclic chemistry is continually evolving, with new synthetic methodologies enabling the rapid and efficient creation of diverse molecular structures. nih.govrsc.org These advanced approaches are vital for expanding the chemical space available for drug discovery and materials science. rsc.org
Modern strategies in heterocyclic synthesis include:
Transition Metal-Catalyzed Reactions : These methods are central to modern organic synthesis. numberanalytics.com The Suzuki-Miyaura cross-coupling, which uses a palladium catalyst to form a carbon-carbon bond between an organohalide and an organoboron compound, is a prime example. illinois.eduorganic-chemistry.org This reaction is valued for its tolerance of a wide variety of functional groups and its ability to create complex biaryl structures. nih.govorganic-chemistry.org
Ring Closure and Cycloaddition Reactions : These are classical and still widely used methods for forming the heterocyclic ring itself. numberanalytics.com They involve forming a ring structure from one or more acyclic precursors through processes like condensation or cyclization. numberanalytics.com
Computational Modeling : This has become an indispensable tool for understanding and predicting the behavior of heterocyclic compounds. numberanalytics.com Techniques like Density Functional Theory (DFT) help in studying the electronic structure, reactivity, and stability of molecules, which can guide synthetic planning. numberanalytics.com
High-Throughput Screening : To accelerate the discovery process, researchers employ high-throughput techniques. numberanalytics.com These methods involve robotic systems for automated synthesis and analysis, allowing for the rapid generation and testing of large libraries of compounds. numberanalytics.com
These methodologies, often used in combination, provide chemists with a powerful toolkit for the design and synthesis of novel heterocyclic compounds with desired properties. nih.govrsc.org
Contextualization of 2-Bromo-5-(methoxymethyl)-3-methylpyridine within Contemporary Pyridine Research
This compound is a polysubstituted pyridine derivative that embodies the principles and utilities discussed in the preceding sections. Its structure, featuring a bromo group, a methyl group, and a methoxymethyl group, makes it a valuable intermediate in contemporary organic synthesis.
The key features of this compound are:
A Halogenated Pyridine : The bromine atom at the 2-position is the most significant feature for synthetic applications. It serves as a handle for cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups to build more complex molecular scaffolds. This is a common strategy in medicinal chemistry for creating libraries of related compounds for biological screening. beilstein-journals.org
Substituent Pattern : The methyl and methoxymethyl groups on the pyridine ring influence the electronic properties and steric environment of the molecule. These substituents can affect the reactivity of the pyridine ring and the bromo group, and also provide additional points for potential functionalization or interaction with biological targets in a final molecule. pipzine-chem.com
Given its structure, this compound is a prime candidate for use in palladium-catalyzed reactions like the Suzuki coupling. illinois.eduorganic-chemistry.org Its commercial availability indicates that it is a recognized building block used in research and development, likely for the synthesis of complex target molecules in the pharmaceutical or materials science sectors. avantorsciences.combldpharm.com It represents a class of highly functionalized, synthetically versatile intermediates that are essential for modern chemical research.
Data Tables
Below are tables detailing the properties of this compound and related compounds.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1951411-78-1 | C8H10BrNO | 216.08 |
| 2-Bromo-5-methylpyridine | 3510-66-5 | C6H6BrN | 172.02 sigmaaldrich.com |
| 5-Bromo-2-methoxy-3-methylpyridine | Not Available | C7H8BrNO | 202.05 uni.lu |
| 2-Bromo-6-methylpyridine | 5315-25-3 | C6H6BrN | 172.02 sigmaaldrich.com |
| 2-Amino-5-bromo-3-methylpyridine | 3430-21-5 | C6H7BrN2 | 187.04 sigmaaldrich.com |
Data for the title compound and related structures are compiled from various chemical suppliers and databases.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-(methoxymethyl)-3-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-6-3-7(5-11-2)4-10-8(6)9/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGJCIQALSLJEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Br)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 5 Methoxymethyl 3 Methylpyridine
Retrosynthetic Analysis and Precursor Identification
A retrosynthetic analysis of 2-Bromo-5-(methoxymethyl)-3-methylpyridine suggests several potential disconnection points. The carbon-bromine bond, the carbon-oxygen bond of the methoxymethyl group, and the carbon-carbon bond of the methyl group are all viable points for disconnection.
A primary retrosynthetic strategy would involve the disconnection of the substituents from a pre-formed pyridine (B92270) ring. This simplifies the problem to identifying suitable starting materials, such as a substituted pyridine that can be selectively functionalized. Key precursors in this approach could include:
An alternative retrosynthetic approach involves constructing the pyridine ring itself from acyclic precursors, incorporating the required substituents during the cyclization process. This is often achieved through multi-component reactions, such as the Hantzsch pyridine synthesis or similar methodologies. acsgcipr.org However, for a specific substitution pattern like that in this compound, controlling the regiochemistry of the ring formation can be challenging.
Classical and Modern Approaches to Pyridine Ring Formation and Functionalization
The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry, with a vast array of both classical and modern methods available. acsgcipr.org
Classical methods often rely on the condensation of aldehydes, ketones, and ammonia (B1221849) or its derivatives. acsgcipr.org While effective for producing simple pyridines, these methods can lack regioselectivity for more complex substitution patterns.
Modern synthetic methods offer greater control and versatility. Transition metal-catalyzed cross-coupling reactions, C-H activation/functionalization, and directed ortho-metalation are powerful tools for introducing substituents onto a pre-existing pyridine ring with high regioselectivity. acs.orgthieme-connect.de For instance, palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings are widely used to form carbon-carbon bonds, while copper- and palladium-catalyzed reactions can be employed for carbon-heteroatom bond formation.
Direct C-H functionalization has emerged as a particularly atom-economical and efficient strategy, avoiding the need for pre-functionalized starting materials. acs.org However, controlling the regioselectivity of C-H activation on the electron-deficient pyridine ring can be challenging and often requires the use of directing groups.
Strategies for Regioselective Introduction of Bromine at the 2-Position of Pyridine
The introduction of a bromine atom specifically at the 2-position of a pyridine ring can be achieved through several methods. The choice of method often depends on the other substituents present on the ring.
Direct bromination of pyridine itself is difficult and typically requires harsh conditions, leading to a mixture of products. wikipedia.org However, the presence of activating groups can facilitate this reaction.
One common strategy involves the use of pyridine N-oxides . The N-oxide activates the pyridine ring towards electrophilic attack, particularly at the 2- and 4-positions. researchgate.net Reaction of a pyridine N-oxide with a brominating agent like phosphorus oxybromide (POBr₃) or a combination of an activating agent and a bromide source can lead to the desired 2-bromopyridine (B144113) after deoxygenation. researchgate.net For instance, oxalyl bromide in the presence of triethylamine (B128534) has been used for the regioselective bromination of pyridine N-oxide derivatives. researchgate.net
Another effective method is the Sandmeyer reaction , starting from a 2-aminopyridine (B139424) derivative. Diazotization of the amino group with nitrous acid followed by treatment with a copper(I) bromide solution yields the 2-bromopyridine. google.comgoogle.com This is a reliable method for introducing bromine at a specific position.
Furthermore, lithiation followed by bromination is a powerful technique. Directed ortho-metalation using a directing group at a neighboring position can selectively generate a lithium species at the 2-position, which can then be quenched with an electrophilic bromine source like N-bromosuccinimide (NBS) or elemental bromine.
| Method | Reagents | Key Features |
|---|---|---|
| From Pyridine N-oxide | POBr₃ or (COBr)₂/Et₃N | Activation of the ring, good regioselectivity for the 2-position. researchgate.net |
| Sandmeyer Reaction | NaNO₂/HBr, then CuBr | Starts from the corresponding 2-aminopyridine. google.comgoogle.com |
| Lithiation/Bromination | n-BuLi, then NBS or Br₂ | Requires a directing group for regioselective lithiation. |
Methodologies for Installing the Methoxymethyl Group at the 5-Position
The methoxymethyl group (CH₂OCH₃) is typically introduced as a protected form of a hydroxymethyl group or via direct C-C bond formation.
One common approach involves the nucleophilic substitution of a halide (e.g., a bromine or chlorine atom) at the 5-position with a methoxymethyl-containing nucleophile. For example, reacting a 5-halopyridine with sodium methoxide (B1231860) in the presence of a suitable catalyst can install the methoxy (B1213986) group, which can be followed by a one-carbon homologation to the methoxymethyl group. A more direct approach would be the reaction with a reagent like methoxymethylmagnesium chloride, though this is less common for pyridines.
Alternatively, if a 5-hydroxymethylpyridine is available, the methoxymethyl group can be formed by etherification . This involves deprotonation of the hydroxyl group with a base followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate. wikipedia.org
A powerful modern method is the palladium-catalyzed cross-coupling reaction . For instance, a 5-bromopyridine derivative can be coupled with a (methoxymethyl)stannane or a (methoxymethyl)boronic acid derivative (in a Stille or Suzuki coupling, respectively) to form the desired C-C bond.
Approaches for Introducing the Methyl Group at the 3-Position
Introducing a methyl group at the 3-position of a pyridine ring can be accomplished through various synthetic strategies.
Cross-coupling reactions are a prominent method. A 3-halopyridine (e.g., 3-bromopyridine) can be reacted with a methylating agent like methylboronic acid (in a Suzuki coupling), methylmagnesium bromide (in a Kumada coupling), or trimethylaluminum (B3029685) in the presence of a suitable transition metal catalyst (typically palladium or nickel).
Radical methylation reactions, such as the Minisci reaction, can introduce alkyl groups onto the electron-deficient pyridine ring. However, these reactions often lack regioselectivity and may not be suitable for the specific synthesis of the 3-methyl isomer without a directing group.
More recently, catalytic methods for the direct C-H methylation of pyridines have been developed. These methods can offer high regioselectivity, sometimes exploiting the inherent reactivity of the pyridine ring or employing directing groups to guide the methylation to the desired position. nih.gov For example, rhodium-catalyzed methylation using methanol (B129727) or formaldehyde (B43269) as the methyl source has been reported for the C-3/C-5 positions of certain pyridines. nih.gov
Multi-Step Synthesis and Intermediate Derivatization
The synthesis of this compound is most practically achieved through a multi-step sequence that involves the synthesis and derivatization of key intermediates.
Synthesis of Key Halogenated Pyridine Intermediates (e.g., 2-Bromo-3-methylpyridine)
A crucial intermediate for the synthesis of the target compound is 2-bromo-3-methylpyridine . This compound can be prepared through several routes.
One established method starts from 2-amino-3-picoline (2-amino-3-methylpyridine). chemicalbook.com A Sandmeyer reaction, involving diazotization with sodium nitrite (B80452) in hydrobromic acid followed by decomposition in the presence of copper(I) bromide, affords 2-bromo-3-methylpyridine. google.comgoogle.com
Another approach involves the direct bromination of 3-methylpyridine (B133936) (β-picoline). However, direct electrophilic bromination of 3-methylpyridine tends to give a mixture of isomers, with the 5-bromo-3-methylpyridine often being a significant product. To achieve bromination at the 2-position, strategies involving the N-oxide or directed metalation are generally more effective.
A patent describes a synthesis starting from 2-chloro-3-nitropyridine. google.compatsnap.com This is first converted to 2-methyl-3-nitropyridine, which is then reduced to 2-methyl-3-aminopyridine. Finally, a Sandmeyer-type reaction yields 2-bromo-3-methylpyridine. google.compatsnap.com
| Starting Material | Key Steps | Product |
|---|---|---|
| 2-Amino-3-picoline | Sandmeyer reaction (NaNO₂, HBr, CuBr) | 2-Bromo-3-methylpyridine google.comgoogle.comchemicalbook.com |
| 2-Chloro-3-nitropyridine | Methylation, reduction, Sandmeyer reaction | 2-Bromo-3-methylpyridine google.compatsnap.com |
With 2-bromo-3-methylpyridine in hand, the next step would be the introduction of the methoxymethyl group at the 5-position. This could potentially be achieved through a sequence of nitration at the 5-position, reduction to the amine, conversion to the alcohol (e.g., via diazotization and hydrolysis), and finally etherification to the methoxymethyl ether. Each of these steps would require careful optimization to ensure good yields and avoid side reactions.
Sequential Functional Group Transformations for Methoxymethyl and Methyl Substituents
One plausible route involves starting with a pre-substituted pyridine ring, such as 3,5-lutidine (3,5-dimethylpyridine). The methyl group at the 5-position can be selectively functionalized. This typically involves a two-step process: radical bromination of the methyl group using a reagent like N-Bromosuccinimide (NBS) under UV irradiation or with a radical initiator to form 5-(bromomethyl)-3-methylpyridine. Subsequent nucleophilic substitution with sodium methoxide would then yield the desired 5-(methoxymethyl)-3-methylpyridine intermediate. The final step would be the regioselective bromination at the 2-position.
Alternatively, a strategy could commence from a pyridine derivative already containing a hydroxymethyl group. For instance, starting with (5-methylpyridin-3-yl)methanol, the hydroxyl group can be converted to a methoxymethyl ether via Williamson ether synthesis, treating it with a base like sodium hydride followed by an alkylating agent such as methyl iodide. The resulting 5-(methoxymethyl)-3-methylpyridine is then subjected to bromination.
Another approach could involve the construction of the pyridine ring with the substituents already in place or in a precursor form. Multicomponent reactions, such as the Hantzsch pyridine synthesis, could potentially be adapted to create a dihydropyridine (B1217469) with the necessary substitution pattern, which is then aromatized. researchgate.net
Advanced Synthetic Strategies and Green Chemistry Considerations
Modern organic synthesis emphasizes not only the successful construction of target molecules but also the efficiency, selectivity, and environmental impact of the methods employed. The synthesis of this compound is no exception, with advanced strategies focusing on chemo- and regioselectivity, optimized catalytic systems, and sustainable practices.
Chemo- and Regioselective Synthesis of this compound
Achieving the precise arrangement of substituents in this compound is a significant challenge that hinges on chemo- and regioselective control. The key step is often the selective bromination of the 5-(methoxymethyl)-3-methylpyridine precursor.
The directing effects of the existing substituents on the pyridine ring are paramount. The methyl group at the 3-position and the methoxymethyl group at the 5-position are both electron-donating groups, which activate the pyridine ring towards electrophilic substitution. They direct incoming electrophiles to the ortho and para positions. In this case, the 2-, 4-, and 6-positions are activated. The inherent lower reactivity of the pyridine nitrogen towards electrophiles often favors substitution on the carbon atoms of the ring. The steric hindrance from the adjacent methyl group at position 3 might influence the selectivity between the 2- and 6-positions.
To achieve high regioselectivity, the choice of brominating agent and reaction conditions is critical. Reagents such as N-bromosuccinimide (NBS) or bromine in various solvents can be employed. Optimization of parameters like temperature and solvent is often necessary to favor bromination at the desired C2 position over the C6 position. For instance, conducting the reaction at low temperatures can enhance selectivity. In some cases, a blocking group strategy might be employed to temporarily protect one position while another is functionalized.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent another advanced strategy. mdpi.com One could envision a route starting from a di-brominated pyridine, such as 2,5-dibromo-3-methylpyridine (B189406), followed by selective cross-coupling reactions to introduce the methoxymethyl group (or a precursor) at the 5-position. The selectivity of these coupling reactions can be controlled by the choice of catalyst, ligands, and reaction conditions.
Catalyst Systems and Reaction Optimization in Pyridine Synthesis
Catalysis plays a pivotal role in the efficient and selective synthesis of substituted pyridines. researchgate.netCurrent time information in Denbighshire, GB.nih.govresearchgate.netgoogle.com For the synthesis of this compound, various catalytic systems can be conceptualized for different steps of the synthetic sequence.
In the context of bromination, while often performed with stoichiometric reagents, catalytic methods are being developed. For other transformations, such as cross-coupling reactions to build the substituted pyridine skeleton, catalyst optimization is well-established. Palladium-based catalysts are widely used for Suzuki, Stille, and Buchwald-Hartwig amination reactions to introduce substituents onto the pyridine ring. mdpi.com The choice of phosphine (B1218219) ligands (e.g., triphenylphosphine, DavePhos) and the base (e.g., potassium carbonate, potassium phosphate) are crucial for achieving high yields and turnover numbers. mdpi.com
The table below summarizes potential catalyst systems that could be adapted for the synthesis of precursors to or the final functionalization of this compound, based on analogous transformations reported for other pyridine derivatives.
| Reaction Type | Catalyst System | Ligand (if applicable) | Base (if applicable) | Solvent | Temperature (°C) | Potential Application in Synthesis |
| Suzuki Coupling | Pd(PPh₃)₄ | Triphenylphosphine | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | Introduction of an aryl or vinyl group |
| Bromination | - | - | - | Acetic Acid | 0-25 | Direct bromination of the pyridine ring |
| C-H Activation | Pd(OAc)₂ | - | - | - | >100 | Direct functionalization of a C-H bond |
| Gas-Phase Synthesis | CdO/Cr₂O₃ on Kaolin | - | - | - | High Temp | Industrial scale synthesis of methylpyridines |
This table presents hypothetical applications of catalyst systems to the synthesis of the target compound based on documented syntheses of related pyridine derivatives.
Reaction optimization is a continuous process in chemical synthesis. Techniques such as Design of Experiments (DoE) can be employed to systematically vary multiple reaction parameters (e.g., temperature, concentration, catalyst loading) to identify the optimal conditions for yield and selectivity. The use of microwave irradiation has also been shown to accelerate reaction times and improve yields in the synthesis of pyridine derivatives. nih.gov
Sustainable Chemistry Principles in the Preparation of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals. nih.gov For the preparation of this compound, several green chemistry approaches can be considered to minimize environmental impact.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are a prime example of atom-economical processes. researchgate.netnih.gov
Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, water, or ionic liquids. rasayanjournal.co.in Similarly, using less toxic and hazardous reagents, for example, replacing elemental bromine with NBS where possible.
Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis or ultrasonic irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov
Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents as they are used in small amounts and can, in principle, be recycled and reused. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture. researchgate.net
Waste Reduction: Optimizing reactions to maximize yield and selectivity minimizes the formation of byproducts and waste.
The table below contrasts traditional and potential green chemistry approaches for key transformations in pyridine synthesis.
| Transformation | Traditional Method | Green Chemistry Alternative | Principle(s) Addressed |
| Solvent Use | Chlorinated solvents (e.g., Dichloromethane) | Ethanol, Water, Ionic Liquids, Solvent-free conditions | Use of Safer Solvents, Waste Prevention |
| Energy Input | Conventional heating (oil bath) | Microwave irradiation, Ultrasonic irradiation | Energy Efficiency |
| Reagents | Stoichiometric strong acids/bases | Heterogeneous acid/base catalysts | Catalysis, Waste Prevention |
| Synthesis Strategy | Multi-step linear synthesis | One-pot multicomponent reactions | Atom Economy, Step Economy |
By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.
Reactivity and Reaction Mechanisms of 2 Bromo 5 Methoxymethyl 3 Methylpyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution on the pyridine (B92270) ring is a fundamental reaction class for functionalizing this heterocycle. The electron-withdrawing nature of the ring nitrogen atom facilitates the attack of nucleophiles, particularly at the α (2- and 6-) and γ (4-) positions.
Halogen Displacement Reactions at the 2-Position
The bromine atom at the 2-position of 2-Bromo-5-(methoxymethyl)-3-methylpyridine is susceptible to displacement by a wide range of nucleophiles. This reactivity is a hallmark of 2-halopyridines. The general mechanism for SNAr involves the addition of a nucleophile to the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex. Subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substituted product.
The reactivity of halogens in these displacement reactions generally follows the trend I > Br > Cl > F, which is the reverse of their electronegativity. savemyexams.comyoutube.com This is because the rate-determining step is often the departure of the halide, and iodide is the best leaving group among the halogens.
While specific examples for this compound are not extensively documented in publicly available literature, the principles of SNAr reactions on analogous 2-bromopyridines are well-established. For instance, reactions with alkoxides, thiolates, and amines readily proceed to displace the bromide.
Influence of Substituents on SNAr Reactivity at Pyridine Ring
The substituents on the pyridine ring, namely the methyl group at the 3-position and the methoxymethyl group at the 5-position, exert both electronic and steric effects on the SNAr reactivity.
Steric Effects: The methyl group at the 3-position provides steric hindrance to the approaching nucleophile at the 2-position. This steric hindrance can decrease the rate of reaction, especially with bulky nucleophiles. The methoxymethyl group at the 5-position is remote from the reaction center and is not expected to exert a significant steric effect on nucleophilic attack at the 2-position.
In related systems, such as 3-Bromo-5-iodo-6-methoxy-2-methylpyridine, the steric hindrance from the methyl group at the 2-position has been noted to reduce reactivity at that site. This suggests that the 3-methyl group in this compound will similarly influence its reactivity.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and 2-halopyridines are excellent substrates for these transformations. This compound is expected to readily participate in a variety of these reactions.
Suzuki-Miyaura Coupling with this compound
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is widely used in the synthesis of biaryl compounds and is tolerant of a wide range of functional groups. amazonaws.commdpi.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related Bromopyridines
| Aryl Bromide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good |
| 2-Bromoanilines | Various boronic esters | CataCXium A palladacycle | K₃PO₄ | 2-MeTHF | RT | 91 |
| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | - |
Data in this table is for related bromopyridine compounds and is intended to be illustrative of typical reaction conditions.
Heck, Sonogashira, and Negishi Coupling Reactions
Heck Reaction: The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes. wikipedia.orglibretexts.org this compound can be expected to undergo Heck coupling with various alkenes in the presence of a palladium catalyst and a base. organic-chemistry.orgbeilstein-journals.orgresearchgate.net
Sonogashira Coupling: The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction would allow for the introduction of an alkynyl group at the 2-position of the pyridine ring. The coupling of various 2-amino-3-bromopyridines with terminal alkynes has been shown to proceed in good to excellent yields. researchgate.net
Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a palladium or nickel complex. This reaction is known for its high functional group tolerance and is a viable method for forming C-C bonds with this compound.
Table 2: Overview of Heck, Sonogashira, and Negishi Reactions with Related Bromopyridines
| Reaction | Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Notes |
| Heck | 3-Bromoindazoles | Olefins | Pd(OAc)₂/PPh₃ | TEA | - (Ball-milling) | Good to excellent yields. |
| Sonogashira | 2-Amino-3-bromopyridines | Terminal alkynes | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | Moderate to excellent yields (72-96%). researchgate.net |
| Negishi | General Aryl Halides | Organozinc reagents | Pd or Ni catalyst | - | THF, DMF, etc. | High functional group tolerance. |
Data in this table is for related bromopyridine compounds and is intended to be illustrative.
Buchwald-Hartwig Amination and Other C-N, C-O, C-S Bond Formations
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. nih.govchemspider.com This reaction is exceptionally useful for the synthesis of arylamines from 2-bromopyridines. A variety of palladium catalysts and phosphine (B1218219) ligands have been developed to facilitate this transformation with a broad range of amines. amazonaws.comnih.govresearchgate.net
Similarly, palladium-catalyzed methods exist for the formation of carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds, allowing for the synthesis of aryl ethers and aryl thioethers, respectively, from this compound.
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Related Bromopyridines
| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃]/(±)-BINAP | NaOBuᵗ | Toluene | 80 | 60 chemspider.com |
| 2-Bromopyridines | Volatile amines | Pd(OAc)₂/dppp | NaOBuᵗ | Toluene | Reflux | - |
| Bromo-substituted Terpyridines | Dialkylamines | Pd(dba)₂/SPhos | NaOᵗBu | Toluene/THF | 90-100 | - |
Data in this table is for related bromopyridine compounds and is intended to be illustrative of typical reaction conditions.
Electrophilic Aromatic Substitution (EAS) and Directed Metalation (deprotonation) Studies
The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. This deactivation is further enhanced by the bromo substituent at the 2-position. However, the methyl and methoxymethyl groups at positions 3 and 5, respectively, are activating and can influence the regioselectivity of these reactions.
Electrophilic attack on the pyridine ring is most likely to occur at positions where the intermediate carbocation is most stabilized. For pyridine itself, substitution typically occurs at the 3-position to avoid placing a positive charge on the electronegative nitrogen atom in the resonance structures of the intermediate. youtube.com In the case of this compound, the positions available for substitution are C-4 and C-6. The directing effects of the existing substituents would need to be considered to predict the outcome of an EAS reaction.
While specific EAS studies on this compound are not extensively documented in publicly available literature, analogous reactions on similar pyridine derivatives provide insight. For instance, the bromination of 2-methoxy-5-fluoropyridine to yield 2-methoxy-3-bromo-5-fluoropyridine demonstrates that electrophilic substitution can be achieved on a substituted pyridine ring under controlled conditions. google.com
Table 1: Examples of Electrophilic Aromatic Substitution on Pyridine Derivatives
| Starting Material | Reagent(s) | Product | Yield | Reference |
| 2-methoxy-5-fluoropyridine | N-bromosuccinimide or liquid bromine | 2-methoxy-3-bromo-5-fluoropyridine | >50% | google.com |
| 2-amino-3-methylpyridine (B33374) | Acetic anhydride, then liquid bromine | 2-amino-5-bromo-3-methylpyridine | Not specified | google.com |
Directed Metalation (Deprotonation) and Metal-Halogen Exchange
Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The methoxymethyl group can potentially act as a DMG, directing deprotonation to the C-4 or C-6 position. However, the presence of the bromo substituent at C-2 introduces the possibility of a competing metal-halogen exchange reaction.
Metal-halogen exchange is a rapid reaction where an organometallic reagent, such as butyllithium, exchanges its metal with a halogen atom on an organic halide. wikipedia.org This reaction is often faster than deprotonation, especially with bromo and iodo substituents. In the case of this compound, treatment with an organolithium reagent at low temperatures would likely lead to a lithium-halogen exchange at the C-2 position, forming 5-(methoxymethyl)-3-methylpyridin-2-yl-lithium. This lithiated intermediate can then be trapped with various electrophiles to introduce new functional groups at the 2-position.
Studies on related bromoheterocyclic compounds have demonstrated the feasibility of selective metal-halogen exchange in the presence of other functional groups. For example, a combination of i-PrMgCl and n-BuLi has been used for the bromine-metal exchange on bromoheterocycles bearing acidic protons under non-cryogenic conditions. nih.gov
Table 2: Examples of Metal-Halogen Exchange on Bromoheterocycles
| Substrate | Reagent(s) | Intermediate | Subsequent Reaction/Product | Reference |
| Aryl bromides | n-Butyllithium or t-butyllithium | Aryllithium | Quenched with various electrophiles (H₂O, CH₃I, benzaldehyde) | tcnj.edu |
| Polybromoimidazoles | Butyllithium | Lithiated imidazole | Quenched with various electrophiles | rsc.org |
| 2-(N-BOC-amino)-5-bromopyridine | i-PrMgCl, then n-BuLi | Magnesium intermediate | Not specified | nih.gov |
Transformations Involving the Methoxymethyl and Methyl Side Chains
The methoxymethyl (MOM) group is a common protecting group for alcohols in organic synthesis due to its stability under a range of conditions. epo.org The methoxymethyl side chain in this compound can be viewed as a MOM-protected hydroxymethyl group. This functionality can be cleaved under acidic conditions or using specific Lewis acids to reveal the corresponding alcohol, (2-Bromo-3-methylpyridin-5-yl)methanol.
Various methods have been developed for the deprotection of MOM ethers, offering selectivity in the presence of other functional groups. For instance, a combination of trialkylsilyl triflate and 2,2'-bipyridyl can be used for the chemoselective transformation of aromatic MOM ethers. ias.ac.in
The methyl group at the 3-position also offers a site for chemical modification. While specific reactions on the methyl group of this compound are not readily found in the literature, general reactions of methylpyridines, such as oxidation, can be considered. For example, the methyl group of a pyridine ring can be oxidized to a carboxylic acid or an aldehyde under appropriate conditions, although this often requires harsh reagents that might affect the other substituents on the ring.
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-Bromo-5-(methoxymethyl)-3-methylpyridine in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals.
While specific experimental data for this compound is not extensively published, the expected NMR data can be reliably predicted based on the analysis of closely related pyridine (B92270) derivatives. chemicalbook.comchemicalbook.comchemicalbook.com
¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to display four distinct signals. The two aromatic protons on the pyridine ring will appear as singlets or narrow doublets due to the substitution pattern. The methylene (B1212753) (-CH₂-) protons of the methoxymethyl group and the methyl (-CH₃) protons of the methoxy (B1213986) and the pyridine-bound methyl groups will also produce characteristic singlet signals.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show seven unique carbon signals, corresponding to each carbon atom in the molecule. The chemical shifts will be influenced by the bromine atom, the nitrogen atom in the pyridine ring, and the oxygen of the methoxymethyl group.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment would be used to establish proton-proton coupling networks, although in this specific molecule with limited proton-proton coupling, its utility would be to confirm the absence of such couplings between the aromatic protons and the substituent protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for this molecule, as it reveals long-range (2-3 bond) correlations between protons and carbons. It would be crucial for confirming the connectivity between the methoxymethyl group and the pyridine ring, and the relative positions of the bromo and methyl substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It would be useful to confirm the spatial proximity between the methyl group at position 3 and the proton at position 4, as well as the proximity of the methoxymethyl protons to the proton at position 6.
Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | ~7.6 | s |
| H-6 | ~8.2 | s |
| -OCH₃ | ~3.4 | s |
| -CH₂- | ~4.5 | s |
| Ar-CH₃ | ~2.4 | s |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~142 |
| C-3 | ~133 |
| C-4 | ~139 |
| C-5 | ~130 |
| C-6 | ~150 |
| -CH₂- | ~73 |
| -OCH₃ | ~58 |
| Ar-CH₃ | ~18 |
While no specific solid-state NMR (ssNMR) studies on this compound have been reported, this technique could provide valuable information about the compound's structure in the solid state. Solid-state NMR is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms. uni.lu It can also be used to understand intermolecular interactions, such as π-stacking, which are common in pyridine-containing compounds. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Predicted HRMS data for the protonated molecule [M+H]⁺ is presented below.
Predicted HRMS Data
| Ion | Predicted m/z [M+H]⁺ |
| C₈H₁₁⁷⁹BrNO⁺ | 216.0075 |
| C₈H₁₁⁸¹BrNO⁺ | 218.0055 |
Tandem Mass Spectrometry (MS/MS) would be employed to study the fragmentation pathways of this compound. By selecting the parent ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced. This pattern can provide further structural confirmation. Likely fragmentation pathways would include the loss of the methoxy group, the entire methoxymethyl group, or cleavage of the pyridine ring.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring, C-O stretching of the ether linkage, and C-Br stretching. chemicalbook.comchemicalbook.comnist.gov Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.
Predicted Vibrational Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-3000 |
| C=C and C=N Stretch (Pyridine Ring) | 1400-1600 |
| C-O Stretch (Ether) | 1050-1150 |
| C-Br Stretch | 500-600 |
X-ray Crystallography for Solid-State Structure Determination
No publicly available X-ray crystallography data exists for this compound. Therefore, its solid-state structure, including crystal lattice parameters, bond lengths, bond angles, and intermolecular interactions, has not been experimentally determined and reported.
Chromatographic and Separation Methodologies for Purity and Isolation
Detailed and validated chromatographic methods for the specific purpose of purity assessment and isolation of this compound have not been described in the scientific literature. While general chromatographic principles are broadly applicable, specific methods tailored to this compound are not available.
Gas Chromatography-Mass Spectrometry (GC-MS)
There are no published GC-MS methods specifically developed for the analysis of this compound. Consequently, information regarding its retention time, elution characteristics, and mass spectral fragmentation pattern under specific GC-MS conditions is not available.
High-Performance Liquid Chromatography (HPLC)
Similarly, no specific HPLC methods for the separation, quantification, or purification of this compound have been reported. As a result, data on suitable stationary phases, mobile phase compositions, retention times, and detection parameters are not available.
Derivatization Strategies and Analogue Synthesis Based on 2 Bromo 5 Methoxymethyl 3 Methylpyridine
Design Principles for Novel Pyridine (B92270) Analogues
The design of novel pyridine analogues derived from 2-Bromo-5-(methoxymethyl)-3-methylpyridine is guided by the principles of medicinal chemistry and the desired properties of the target molecules. The core structure of this compound presents three key points for modification: the bromo substituent at the 2-position, the methyl group at the 3-position, and the methoxymethyl group at the 5-position. Each of these can be altered to modulate the electronic properties, steric hindrance, and potential for hydrogen bonding of the resulting analogues.
In the context of drug discovery, the pyridine nitrogen can act as a hydrogen bond acceptor, while the various substituents can be tailored to interact with specific pockets of a biological target. For instance, the lipophilicity and metabolic stability of a potential drug candidate can be fine-tuned by modifying these groups. The synthesis of a variety of substituted pyridines is crucial for developing structure-activity relationships (SAR) and optimizing lead compounds. The development of potent inhibitors for enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3) has involved the synthesis of complex pyridine derivatives, demonstrating the importance of this scaffold in generating bioactive molecules. nih.gov
Functionalization of the Bromo Substituent for Diversification
The bromo group at the 2-position of the pyridine ring is a highly versatile handle for introducing a wide range of functional groups through various cross-coupling reactions. This position is synthetically accessible for transformations that are fundamental to the construction of complex molecular frameworks.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds by coupling the bromopyridine with a boronic acid or ester. This method allows for the introduction of aryl, heteroaryl, or alkyl groups at the 2-position, leading to a diverse library of analogues. The reaction conditions are generally mild and tolerant of a wide range of functional groups. While specific examples for this compound are not extensively documented in readily available literature, the Suzuki-Miyaura coupling of other bromopyridines is a well-established and widely used transformation. mdpi.com
Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon triple bond by coupling the bromopyridine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This introduces an alkynyl moiety, which can serve as a precursor for further transformations or as a key structural element in the final product.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines at the 2-position. This is a crucial transformation for the synthesis of many biologically active compounds, including those with applications in treating neurological and infectious diseases.
A summary of potential cross-coupling reactions for the functionalization of the bromo substituent is presented in the table below.
| Reaction Name | Coupling Partner | Resulting Bond | Catalyst System (Typical) |
| Suzuki-Miyaura | Boronic acid/ester | C-C (Aryl, Heteroaryl, Alkyl) | Pd catalyst, base |
| Sonogashira | Terminal alkyne | C-C (Alkynyl) | Pd catalyst, Cu co-catalyst, base |
| Buchwald-Hartwig | Amine | C-N | Pd catalyst, ligand, base |
Chemical Modifications of the Methoxymethyl and Methyl Groups
Beyond the versatile bromo substituent, the methoxymethyl and methyl groups on the pyridine ring offer additional opportunities for structural diversification.
The methoxymethyl group at the 5-position can be cleaved under acidic conditions to reveal a hydroxymethyl group. This primary alcohol can then be further functionalized through oxidation to an aldehyde or carboxylic acid, or by esterification or etherification to introduce a variety of other functional groups. The synthesis of 2-bromo-5-iodo-3-methylpyridine (B1278044) highlights the importance of functional group manipulation at this position for creating valuable intermediates in medicinal chemistry. pipzine-chem.com
The methyl group at the 3-position is generally less reactive but can be modified under specific conditions. For instance, oxidation of methyl groups on pyridine rings to carboxylic acids can be achieved, providing another handle for derivatization. nih.gov Furthermore, the electronic properties of the pyridine ring are influenced by the methyl group, which acts as an electron-donating group. pipzine-chem.com
Multicomponent Reactions and Heterocycle Annulation Incorporating the Compound
The functional groups present in this compound and its derivatives make it a suitable candidate for use in multicomponent reactions (MCRs) and heterocycle annulation strategies. MCRs are highly efficient processes that allow for the rapid assembly of complex molecules from three or more starting materials in a single step.
For example, derivatives of this compound where the bromo group has been converted to an amino or other reactive functionality could participate in MCRs to form fused heterocyclic systems. The synthesis of pyridopyrimidines from appropriately substituted pyridines is a known strategy in medicinal chemistry.
Furthermore, intramolecular cyclization reactions can be designed to construct fused ring systems. For instance, if the bromo group is replaced with a nucleophile and a suitable electrophilic center is introduced via modification of the methoxymethyl or methyl group, an intramolecular reaction could lead to the formation of a bicyclic or tricyclic heteroaromatic compound. The synthesis of 2,5-dibromo-3-methylpyridine (B189406) from 2-amino-3-methylpyridine (B33374) demonstrates the utility of such precursors in building more complex heterocyclic structures. google.com
Applications of 2 Bromo 5 Methoxymethyl 3 Methylpyridine in Materials Science and Catalyst Design
Role as a Precursor in Polymer Chemistry
Substituted pyridines are valuable precursors in the synthesis of functional polymers, and 2-Bromo-5-(methoxymethyl)-3-methylpyridine is poised to be a useful monomer in this regard. The presence of the bromo-substituent is particularly important as it provides a reactive site for various polymerization techniques.
Halogenated aromatic compounds, including bromopyridines, can undergo cross-coupling reactions, which are powerful methods for polymer synthesis. For instance, palladium-catalyzed cross-coupling reactions like Suzuki or Stille coupling can be employed to form carbon-carbon bonds, leading to the creation of conjugated polymers. These polymers often exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics. The methoxymethyl and methyl substituents on the pyridine (B92270) ring can influence the solubility and processing characteristics of the resulting polymers, which are crucial aspects for their practical application.
Functional polymers containing heterocyclic ligands, such as those derived from substituted pyridines, have been synthesized and utilized for applications like the recovery of metal ions. icm.edu.pl While direct polymerization studies involving this compound are not prevalent, the reactivity of the bromo-group suggests its potential in creating polymers with tailored properties. Research on the ring-opening copolymerization of epoxides and anhydrides to produce chemically recyclable polyesters highlights the ongoing development in sustainable polymer synthesis, a field where functional monomers are in high demand. youtube.com
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Technique | Reactive Site | Potential Polymer Type | Potential Applications |
| Suzuki Polycondensation | Bromo-group | Conjugated Polymers | Organic electronics, sensors |
| Stille Polycondensation | Bromo-group | Conjugated Polymers | Organic photovoltaics, LEDs |
| Heck Polycondensation | Bromo-group | Poly(arylene vinylene)s | Electroluminescent devices |
Utility as a Ligand in Coordination Chemistry and Homogeneous Catalysis
Pyridine and its derivatives are fundamental ligands in coordination chemistry and play a crucial role in homogeneous catalysis. researchgate.net The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can readily coordinate to a wide range of metal centers, stabilizing the metal and influencing its catalytic activity. researchgate.netacs.org The electronic and steric properties of the pyridine ligand can be fine-tuned by the introduction of substituents.
In the case of this compound, the nitrogen atom can act as a coordination site for a metal catalyst. Furthermore, the bromo-group can be a site for further functionalization to create more complex, multidentate ligands. For example, through palladium-catalyzed cross-coupling reactions, the bromo-group can be replaced with phosphine (B1218219), amine, or other coordinating groups to synthesize bidentate or tridentate ligands. rsc.orgresearchgate.net These tailored ligands can then be used to create highly selective and active homogeneous catalysts for a variety of organic transformations, including cross-coupling reactions themselves. acs.org
The substituents on the pyridine ring, such as the methoxymethyl and methyl groups, can exert steric and electronic effects that modulate the coordination properties of the nitrogen atom and, consequently, the performance of the resulting metal complex in catalysis. acs.org For instance, the steric hindrance around the nitrogen atom can influence the selectivity of a catalytic reaction.
Table 2: Potential Catalytic Applications of Ligands Derived from this compound
| Catalytic Reaction | Role of the Pyridine Derivative | Metal Center |
| Suzuki-Miyaura Coupling | Ligand | Palladium, Nickel |
| Heck Reaction | Ligand | Palladium |
| Buchwald-Hartwig Amination | Ligand | Palladium |
| Olefin Metathesis | Ligand | Ruthenium, Molybdenum |
Integration into Advanced Functional Materials (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks)
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with high surface areas and tunable properties, making them promising for applications in gas storage, separation, and catalysis. researchgate.netnih.govmit.edunih.gov The structure and function of these materials are determined by the organic linkers used in their synthesis. researchgate.netyoutube.com
The methoxymethyl and methyl groups on the pyridine ring can functionalize the pores of the resulting MOF or COF, influencing its properties such as guest adsorption selectivity and catalytic activity. nih.gov For example, the presence of these functional groups can create specific binding sites for guest molecules or act as catalytic centers themselves. The synthesis of pyridine-based COFs has been shown to result in materials with high efficiency for applications like the removal of pollutants from water. nih.gov
Table 3: Potential Role of this compound in Porous Materials
| Material Type | Role of the Compound | Key Functional Group for Integration | Potential Functional Properties |
| Metal-Organic Frameworks (MOFs) | Functional Linker | Pyridine Nitrogen (coordination), Bromo-group (post-synthetic modification) | Catalysis, Gas Separation, Sensing |
| Covalent Organic Frameworks (COFs) | Building Block/Linker | Bromo-group (covalent bond formation) | Catalysis, Adsorption, Optoelectronics |
Application as a Versatile Chemical Building Block in Non-Biological Target Synthesis
Substituted pyridines are fundamental building blocks in organic synthesis, providing access to a wide array of complex molecules for various applications, including pharmaceuticals, agrochemicals, and materials science. nih.govlifechemicals.commdpi.com The reactivity of this compound is primarily dictated by the bromo-substituent, which is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation.
The bromo-group can be readily transformed through a variety of cross-coupling reactions, such as Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. organic-chemistry.orgacs.orgchempanda.comresearchgate.netmdpi.comambeed.com These reactions allow for the introduction of a wide range of substituents at the 2-position of the pyridine ring, enabling the synthesis of diverse and complex molecular architectures. For example, coupling with arylboronic acids (Suzuki reaction) would yield 2-aryl-5-(methoxymethyl)-3-methylpyridines, which are scaffolds found in various functional materials and biologically active compounds.
The methoxymethyl and methyl groups also contribute to the compound's utility by influencing its reactivity and the properties of the final products. They can provide steric hindrance, affect solubility, and potentially participate in further chemical transformations. This multi-functionality makes this compound a valuable intermediate for the synthesis of non-biological targets in materials science and other areas of chemical research. researchgate.net
Table 4: Key Synthetic Transformations of this compound
| Reaction Type | Reagent | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acid | 2-Aryl-5-(methoxymethyl)-3-methylpyridine |
| Stille Coupling | Organostannane | 2-Alkyl/Aryl-5-(methoxymethyl)-3-methylpyridine |
| Sonogashira Coupling | Terminal alkyne | 2-Alkynyl-5-(methoxymethyl)-3-methylpyridine |
| Buchwald-Hartwig Amination | Amine | 2-Amino-5-(methoxymethyl)-3-methylpyridine |
| Lithiation-Substitution | Organolithium reagent | 2-Substituted-5-(methoxymethyl)-3-methylpyridine |
Computational and Theoretical Studies of 2 Bromo 5 Methoxymethyl 3 Methylpyridine
Electronic Structure Calculations (Density Functional Theory, ab initio methods)
The electronic structure of a molecule governs its physical and chemical properties. Methods like Density Functional Theory (DFT) and ab initio calculations are at the forefront of computational chemistry for predicting molecular geometries, energies, and electronic properties. mdpi.com
DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a remarkable balance between computational cost and accuracy for predicting the properties of pyridine (B92270) derivatives. These calculations are typically performed with basis sets such as 6-311++G(d,p), which provide a flexible description of the electron distribution. nih.gov For 2-Bromo-5-(methoxymethyl)-3-methylpyridine, DFT would be employed to optimize the molecular geometry, finding the most stable arrangement of its atoms in three-dimensional space. From this optimized structure, a wealth of electronic information can be derived. Ab initio methods, while often more computationally intensive, provide a rigorous, fundamentals-based approach to solving the electronic Schrödinger equation and are used for high-accuracy benchmark calculations. nih.gov
HOMO-LUMO Analysis and Frontier Molecular Orbital Theory
Frontier Molecular Orbital Theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule requires less energy to be electronically excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.netnih.gov For related molecules like 2-bromo-3-hydroxy-6-methylpyridine, the calculated HOMO-LUMO gap is approximately -5.395 eV. researchgate.net In another study on 3-bromo-2-hydroxypyridine, the gap was found to be -6.785 eV. mdpi.com These values indicate that such compounds are reactive and kinetically stable. For this compound, the HOMO would likely be distributed over the pyridine ring and the oxygen atom of the methoxymethyl group, while the LUMO would also be centered on the electron-deficient pyridine ring. The precise energy gap would determine its relative reactivity.
Table 1: Example HOMO-LUMO Energy Data for Related Pyridine Compounds This table presents data from similar compounds to illustrate the typical values obtained from DFT calculations.
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| 2-bromo-3-hydroxy-6-methylpyridine | DFT | - | - | 5.395 | researchgate.net |
| 3-bromo-2-hydroxypyridine | DFT | -7.467 | -0.682 | 6.785 | mdpi.com |
| Quinoline | B3LYP/6-31+G(d,p) | -6.646 | -1.816 | 4.830 | scirp.org |
Charge Distribution and Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution of a molecule and predicting its reactive sites. semanticscholar.org These maps are plotted on the molecule's electron density surface, using a color scale to represent the electrostatic potential. researchgate.net Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netyoutube.com Green and yellow represent areas of neutral or intermediate potential.
For this compound, an MEP map would reveal several key features. The highly electronegative nitrogen atom in the pyridine ring would create a region of strong negative potential (red). Similarly, the oxygen atom in the methoxymethyl group and the bromine atom would also be electron-rich sites. researchgate.net Conversely, the hydrogen atoms of the methyl and methoxymethyl groups, as well as the carbon atoms adjacent to the electronegative nitrogen and bromine, would likely exhibit a positive potential (blue), marking them as potential sites for nucleophilic reactions. nih.gov This visual representation of charge distribution is crucial for understanding intermolecular interactions. scispace.com
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction mechanisms. For pyridine derivatives, computational studies can explore reaction coordinates, activation energies, and the influence of substituents on reactivity.
Determine whether the reaction proceeds through an SNAr, transition-metal-catalyzed, or other mechanism.
Identify the structure of the key transition states and intermediates.
Calculate the activation energy barriers for each step, which determines the reaction rate.
Analyze the role of solvents and catalysts in stabilizing or destabilizing intermediates and transition states.
These theoretical investigations provide a molecular-level understanding that complements experimental findings and aids in the design of more efficient synthetic routes.
Conformational Analysis and Molecular Dynamics Simulations
Molecules with rotatable single bonds, like the methoxymethyl group in this compound, can exist in multiple spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers to rotation between them. nih.gov This is typically done by systematically rotating the bond of interest and calculating the energy at each step using methods like DFT.
Molecular Dynamics (MD) simulations take this a step further by simulating the movement of atoms over time, governed by the forces between them. ambeed.com MD provides insight into the dynamic behavior of the molecule, its flexibility, and how it might change its shape in different environments (e.g., in a solvent or when approaching a biological target). For this compound, MD simulations could reveal the preferred orientation of the methoxymethyl group relative to the pyridine ring and how that orientation fluctuates at a given temperature. This information is critical for understanding how the molecule might fit into a receptor's binding pocket in medicinal chemistry applications. nih.gov
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the calculated structure. ambeed.com DFT calculations are widely used to compute vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra). nih.gov
For vibrational spectra, DFT calculations produce a set of harmonic frequencies. These calculated frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and other theoretical approximations. Therefore, they are typically scaled by an empirical factor (e.g., 0.9613 for B3LYP) to improve agreement with experimental data. The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule. semanticscholar.org Similarly, NMR chemical shifts and UV-Vis absorption wavelengths can be calculated and compared to experimental spectra to confirm the molecular structure. nih.gov
Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for a Related Compound This table illustrates the comparison between theoretical and experimental data for 2-bromo-5-methylpyridine, showing how calculated values are scaled and assigned.
| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment | Source |
| 3085 | 3088 | 3210 | 3086 | C-H stretch | |
| 1580 | 1582 | 1642 | 1578 | C=C stretch | |
| 1022 | 1025 | 1062 | 1021 | Ring breathing | |
| 680 | 680 | 706 | 679 | C-Br stretch |
Analytical Method Development for Detection and Quantification
Chromatographic Methodologies for Purity Assessment and Quantification
Chromatography is the cornerstone for separating and quantifying components in a chemical mixture. For a substituted pyridine (B92270) such as 2-Bromo-5-(methoxymethyl)-3-methylpyridine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for assessing the purity of non-volatile and thermally sensitive compounds. The development of an HPLC method for this compound would involve optimizing the stationary phase, mobile phase, and detector. Given the polarity of the pyridine nitrogen and the methoxymethyl group, reversed-phase HPLC is a suitable approach.
Challenges in analyzing pyridine derivatives, such as poor peak shape due to the interaction of the basic nitrogen with residual silanols on silica-based columns, can be overcome by using modern end-capped columns or specific mobile phase additives. chromforum.org Methods for other pyridine derivatives often use C18 or phenyl-hexyl columns. helixchrom.comnih.gov The inclusion of a small amount of acid, like formic acid, in the mobile phase can protonate the pyridine nitrogen, leading to improved peak symmetry and compatibility with mass spectrometry (MS) detection. helixchrom.com
Below is a representative HPLC method suitable for the analysis of this compound, based on established methods for similar analytes. helixchrom.comnih.govhelixchrom.com
Interactive Table 1: Representative HPLC Method Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18, 2.1 x 100 mm, 2.7 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier improves peak shape for basic analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) | Common organic solvent providing good elution strength. |
| Gradient | 10% to 95% B over 10 min | Ensures elution of the main compound and any impurities with different polarities. |
| Flow Rate | 0.4 mL/min | Standard flow rate for analytical scale columns. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detector | UV at 254 nm; or MS | Pyridine ring provides UV absorbance. sielc.com MS offers higher selectivity and structural information. |
| Injection Vol. | 2 µL | Standard volume to avoid column overloading. |
Gas Chromatography (GC)
GC is an ideal technique for volatile and thermally stable compounds. While many pyridine derivatives can be analyzed directly, those with polar functional groups may require derivatization to increase volatility and reduce interactions with the GC column, thereby improving peak shape and preventing thermal decomposition. research-solution.comresearchgate.net For this compound, its volatility should be sufficient for direct GC analysis, but its performance would need to be empirically verified.
GC coupled with Mass Spectrometry (GC-MS) is particularly powerful, as it provides both quantitative data and mass fragmentation patterns that confirm the identity of the analyte and its impurities. The presence of bromine results in a characteristic isotopic pattern (79Br and 81Br in nearly equal abundance), which is a distinctive signature in the mass spectrum. Methods using atmospheric pressure chemical ionization (APCI) have proven effective for analyzing various brominated compounds. nih.govresearchgate.net
Interactive Table 2: Representative GC-MS Method Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A low-polarity column suitable for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas providing good efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | 50 °C (1 min), ramp to 300 °C at 15 °C/min | Separates compounds based on their boiling points and column interactions. |
| Detector | Mass Spectrometer (MS) | Provides high selectivity and structural confirmation. |
| Ionization Mode | Electron Ionization (EI) or APCI | EI is standard for creating reference spectra; APCI can be softer for certain molecules. nih.gov |
| Mass Range | 50-400 m/z | Covers the molecular weight of the target compound and expected fragments. |
Spectrophotometric and Electrochemical Detection Methods
Spectrophotometric and electrochemical methods offer alternative or complementary approaches for quantification and characterization.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a rapid and cost-effective method for quantification. The pyridine ring in this compound contains π-electrons that give rise to characteristic electronic transitions (π → π*) in the UV region. researchgate.net The absorption spectrum of pyridine itself shows maxima around 254 nm. sielc.com The exact position and intensity of the absorption maxima for the target compound will be influenced by the bromo, methyl, and methoxymethyl substituents, as well as the solvent used. rsc.org A typical UV-Vis spectrum for a substituted pyridine would be recorded to identify the wavelength of maximum absorbance (λmax), which is then used for quantification via a calibration curve based on Beer's Law.
Interactive Table 3: Typical UV-Vis Absorption Data for Substituted Pyridines
| Compound Type | Typical λmax (nm) | Electronic Transition | Reference |
|---|---|---|---|
| Pyridine | ~254 nm | π → π* | sielc.com |
| Phenylpyridine | ~280 nm | π → π* | researchgate.net |
Electrochemical Methods
Electrochemical techniques like cyclic voltammetry (CV) can be used to study the redox properties of this compound. The pyridine nucleus is electrochemically active and can be either reduced or oxidized. univ-lyon1.fr The potential at which these redox events occur is highly sensitive to the nature and position of substituents on the ring. nih.govmdpi.com Electron-withdrawing groups (like bromine) generally make reduction easier (occur at less negative potentials), while electron-donating groups (like methyl) make oxidation easier.
CV can provide qualitative information about the compound and, under certain conditions, can be adapted for quantitative analysis. For instance, studies on pyridine derivatives in non-aqueous solvents like acetonitrile have shown well-defined reduction and oxidation peaks. univ-lyon1.frwpmucdn.com The electrochemical behavior of bromo-substituted aromatic compounds has also been extensively studied, often involving the cleavage of the carbon-bromine bond upon reduction. nih.govnih.govmdpi.com
Interactive Table 4: Representative Electrochemical Parameters for Pyridine Derivatives
| Technique | Parameter | Typical Value/Observation for Pyridine Derivatives | Rationale |
|---|---|---|---|
| Cyclic Voltammetry (CV) | Reduction Potential (Ep,c) | -0.9 to -1.3 V vs. SHE in aqueous media | Corresponds to the reduction of the pyridine ring. mdpi.com |
| Cyclic Voltammetry (CV) | Oxidation Potential (Ep,a) | -0.65 V (for pyridinium (B92312) ion in ACN) | Corresponds to the oxidation of the reduced species. univ-lyon1.fr |
| Cyclic Voltammetry (CV) | Process Type | Often irreversible | The electrochemical process may be followed by subsequent chemical reactions. mdpi.com |
Automation and High-Throughput Screening in Analytical Chemistry
The integration of automation and high-throughput screening (HTS) has revolutionized analytical chemistry, enabling the rapid analysis of large numbers of samples with high precision. wikipedia.orgbmglabtech.com This is particularly relevant in chemical synthesis and discovery, where numerous reaction conditions or library compounds must be evaluated.
For a compound like this compound, which may be a synthetic intermediate, automated systems can be employed for purity checks and reaction monitoring. york.ac.uk An automated workflow typically involves robotic liquid handlers for sample preparation (e.g., dilution and addition of internal standards), an autosampler for injection into a chromatograph, and sophisticated software for instrument control, data acquisition, and automated report generation. tetrascience.comyoutube.comchromperfect.com
HTS assays can be developed to quickly assess the purity of a library of compounds or to screen for desired properties. researchgate.net While often associated with biological screening, HTS principles are also applied to chemical analysis, where automated analytical systems (like LC-MS) rapidly process plates containing dozens or hundreds of unique samples. nih.govnih.gov Such systems provide rapid feedback on the success of parallel synthesis reactions or the purity of a compound collection. youtube.com
Interactive Table 5: Components of an Automated Analytical Workflow
| Component | Function | Benefit |
|---|---|---|
| Liquid Handling Robot | Automated pipetting, dilution, and plate preparation. | Increases throughput, reduces human error, and improves reproducibility. youtube.com |
| Autosampler | Unattended injection of a sequence of samples into the analytical instrument. | Enables 24/7 operation and high sample capacity. |
| Chromatography Data System (CDS) | Integrated software for instrument control, data processing, and analysis. | Streamlines the entire analytical process from injection to final report. tetrascience.comchromatographyonline.com |
| Automated Reporting | Software modules that automatically generate summary reports and logbooks. | Eliminates manual data compilation and ensures regulatory compliance. tetrascience.comyoutube.com |
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways and Catalytic Systems
The efficient and selective synthesis of substituted pyridines is a cornerstone of modern organic chemistry. For 2-Bromo-5-(methoxymethyl)-3-methylpyridine, future research is likely to focus on the development of novel synthetic pathways that offer improvements in yield, selectivity, and environmental impact over presumed classical methods.
Furthermore, the development and application of advanced catalytic systems could provide more elegant and sustainable synthetic routes. This includes:
Homogeneous Catalysis: Investigating new palladium, copper, or nickel catalysts for cross-coupling reactions to introduce the bromo or methoxymethyl group with high precision.
Heterogeneous Catalysis: The use of solid-supported catalysts could simplify product purification and catalyst recycling, aligning with the principles of green chemistry.
Photoredox Catalysis: This emerging field could offer mild and highly selective methods for the functionalization of the pyridine (B92270) ring under visible light irradiation.
Research in these areas will be crucial for making this compound and its analogues more accessible for further studies and applications.
Untapped Reactivity Profiles of the Compound and its Derivatives
The reactivity of this compound is largely dictated by the bromine atom at the 2-position, which is susceptible to a variety of transformations. While cross-coupling reactions are a probable application, a deeper understanding of its complete reactivity profile is an area ripe for investigation.
Future studies could focus on:
Metal-Halogen Exchange: Investigating the propensity of the bromo group to undergo lithium-halogen or magnesium-halogen exchange to form organometallic intermediates. These intermediates can then be reacted with a wide range of electrophiles to introduce new functional groups.
Nucleophilic Aromatic Substitution (SNA_r): Although less common for 2-halopyridines compared to 4-halopyridines, exploring forcing conditions or the use of highly activated nucleophiles could unveil new substitution patterns.
Directed Ortho-Metalation (DoM): The methoxymethyl group could potentially act as a directing group for the deprotonation and subsequent functionalization of the pyridine ring at the C4 or C6 positions.
Derivatization of the Methoxymethyl Group: The ether linkage in the methoxymethyl substituent could be a target for cleavage or modification, providing another avenue for creating a diverse library of related compounds.
A comprehensive study of these and other reactions will expand the synthetic utility of this compound as a versatile building block.
Integration into Advanced Materials Science Applications
Halogenated organic compounds are increasingly being explored for their potential in materials science. The unique electronic properties of the pyridine ring, combined with the presence of a heavy bromine atom, make this compound an interesting candidate for integration into advanced materials.
Emerging trends in this area include:
Organic Electronics: Pyridine-containing molecules are often used as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bromine atom can be used as a handle to incorporate the pyridine unit into larger conjugated systems through cross-coupling reactions. The methoxymethyl and methyl groups can be used to tune the solubility and solid-state packing of the resulting materials.
Luminescent Materials: The pyridine core can be a part of a larger chromophore. Future research could involve synthesizing derivatives that exhibit interesting photophysical properties, such as fluorescence or phosphorescence, for applications in sensing and imaging.
Liquid Crystals: The rigid, rod-like shape of the pyridine ring is a common feature in liquid crystalline molecules. By attaching flexible alkyl chains, it may be possible to design novel liquid crystalline materials based on this scaffold.
Sustainable and Economically Viable Production Methods
For any chemical compound to find widespread use, its production must be both sustainable and economically viable. Future research will undoubtedly focus on developing manufacturing processes for this compound that are cost-effective and have a minimal environmental footprint.
Key areas for improvement include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.
Use of Renewable Feedstocks: Exploring the possibility of deriving the pyridine core or its substituents from biomass or other renewable sources.
Continuous Flow Chemistry: Transitioning from traditional batch processing to continuous flow reactors can offer better control over reaction parameters, improved safety, and higher throughput.
Solvent Selection: Minimizing the use of hazardous organic solvents and exploring greener alternatives such as water, supercritical fluids, or ionic liquids.
By addressing these challenges, the large-scale production of this compound can become a more attractive proposition for industrial applications.
Q & A
What are the common synthetic routes for 2-Bromo-5-(methoxymethyl)-3-methylpyridine, and how do reaction conditions influence yield and purity?
Basic
The synthesis of brominated pyridine derivatives typically involves halogenation or functional group interconversion. For example, 2-Amino-5-bromo-3-methylpyridine is synthesized via bromination of 2-amino-3-methylpyridine using brominating agents like N-bromosuccinimide (NBS) under controlled conditions . Similarly, introducing a methoxymethyl group may involve alkylation of a hydroxyl precursor (e.g., 5-hydroxypyridine) followed by bromination. Key parameters include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
